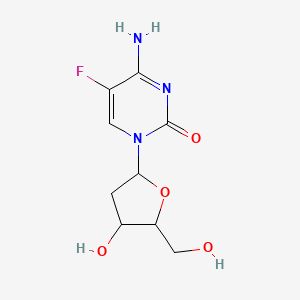

5-Fluoro-2'-deoxycytidine

概要

説明

5-フルオロ-2'-デオキシシチジン(FdCyd)は、DNAメチル化を阻害するフルオロピリミジンヌクレオシド阻害剤です。 DNAメチルトランスフェラーゼを阻害することで知られています。DNAメチルトランスフェラーゼは、DNAにメチル基を付加する酵素であり、その阻害は遺伝子のサイレンシングにつながる可能性があります 。 FdCydは、シチジンデアミナーゼによって分解され、デシタビンやアザシチジンなどの他の類似化合物と比較して、水溶液中の安定性が優れています .

準備方法

合成経路と反応条件

5-フルオロ-2'-デオキシシチジンの合成は、通常、2'-デオキシシチジンのフッ素化を含みます。一般的な方法の1つには、ジエチルアミノ硫黄トリフルオリド(DAST)やDeoxo-Fluorなどのフッ素化剤の使用が含まれます。 反応は、シチジン環の5位での選択的フッ素化を確実に行うために、制御された条件下で行われます .

工業的製造方法

5-フルオロ-2'-デオキシシチジンの工業的製造には、収率と純度を最大にするために、最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、高性能液体クロマトグラフィー(HPLC)を用いた精製と品質管理が含まれます .

化学反応の分析

Metabolism and Mechanism of Action

The metabolic pathway of FdCyd is crucial for its cytotoxic effects on cancer cells. It is primarily phosphorylated to form active metabolites that inhibit thymidylate synthase.

-

Key Pathways :

-

Pathway A : Involves deoxycytidine kinase and deoxycytidylate deaminase.

-

Pathway B : Involves cytidine deaminase and thymidine kinase.

-

The major mechanism of action is the inhibition of thymidylate synthase (TS), which leads to a depletion of dTTP (deoxythymidine triphosphate) necessary for DNA synthesis. This inhibition can result in cell death due to disrupted nucleotide balance and DNA repair mechanisms .

Table 2: Metabolic Pathways for FdCyd

| Pathway | Enzymes Involved | Outcome |

|---|---|---|

| A | Deoxycytidine kinase, Deoxycytidylate deaminase | Formation of active metabolites |

| B | Cytidine deaminase, Thymidine kinase | Alternative activation route |

Inhibition of Thymidylate Synthase

FdCyd acts as a suicide inhibitor for thymidylate synthase. The mechanism involves the formation of a stable complex between FdUMP (the active form) and TS, leading to irreversible inhibition:

-

Reaction :

This reaction results in reduced levels of dTMP (deoxythymidine monophosphate) and subsequently dTTP, which are critical for DNA replication and repair .

Interaction with Other Compounds

FdCyd's efficacy can be enhanced when combined with other agents such as tetrahydrouridine (THU), which inhibits cytidine deaminase. This combination has shown promising results in clinical trials by increasing the concentration of active metabolites while reducing degradation .

科学的研究の応用

Cancer Treatment

- Solid Tumors : FdCyd has been investigated in various solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and urothelial carcinoma. A notable phase 2 study combined FdCyd with tetrahydrouridine (THU) to enhance its efficacy. This combination was well-tolerated and showed promising results in patients with advanced solid tumors, particularly those with tumor suppressor gene methylation .

- Pediatric Brain Tumors : Preclinical studies have demonstrated that FdCyd significantly reduces the proliferation of pediatric brain tumor cell lines at nanomolar concentrations. However, when tested in vivo, the combination of FdCyd and THU did not yield significant tumor responses, indicating the need for further investigation into its clinical applicability .

- Colorectal Cancer : In vitro studies have shown that FdCyd can inhibit the growth of colon cancer cell lines (HCT-116) and induce apoptosis. The compound effectively down-regulates DNMT1 expression while upregulating cell cycle inhibitors, suggesting its potential as a therapeutic agent in colorectal cancer management .

Pharmacodynamics and Pharmacokinetics

The pharmacokinetics of FdCyd have been studied extensively to optimize dosing regimens for clinical use. Key findings include:

- Bioavailability : Intravenous administration allows for higher bioavailability compared to oral routes.

- Dosing Schedule : A regimen involving administration 5 days a week for two weeks has been evaluated, with ongoing assessments of progression-free survival (PFS) and objective response rates (ORR) .

Case Studies

Several case studies have documented the effects of FdCyd in clinical settings:

- Breast Cancer : One patient with refractory breast cancer achieved a partial response lasting 16 months when treated with FdCyd combined with THU .

- Urothelial Carcinoma : Initial responses were promising; however, further studies indicated limited efficacy compared to other treatment modalities .

Comparative Efficacy

A comparative analysis of FdCyd against other nucleoside analogs reveals its unique profile:

| Compound | Mechanism | Efficacy in Solid Tumors | Notable Side Effects |

|---|---|---|---|

| This compound | Thymidylate synthase inhibitor | Moderate | Minimal |

| 5-Azacytidine | DNMT inhibitor | High | Significant |

| 5-Fluorouracil | Thymidylate synthase inhibitor | High | Significant |

作用機序

5-フルオロ-2'-デオキシシチジンの作用機序は、DNAに取り込まれてDNAメチルトランスフェラーゼを阻害することによります。この阻害は、DNA中のシトシン残基へのメチル基の付加を防ぎ、サイレンシングされた遺伝子の再活性化につながります。 この化合物は、シチジンデアミナーゼによって代謝されて5-フルオロ-2'-デオキシウリジンを生成し、これはさらに細胞毒性効果に寄与します .

類似化合物との比較

5-フルオロ-2'-デオキシシチジンは、デシタビンなどの他のDNAメチルトランスフェラーゼ阻害剤と比較されることがよくあります。

デシタビン: DNAメチル化を阻害する別のヌクレオシドアナログですが、5-フルオロ-2'-デオキシシチジンと比較して水溶液中の安定性が低くなっています.

アザシチジン: デシタビンに似ており、骨髄異形成症候群の治療に使用されますが、水溶液中の安定性は低くなっています.

5-フルオロウラシル: 5-フルオロ-2'-デオキシシチジンから代謝され、がん治療に広く使用されているチミジル酸シンターゼ阻害剤です.

5-フルオロ-2'-デオキシシチジンの独自性は、水溶液中の安定性が優れていること、そしてDNAメチルトランスフェラーゼ阻害剤と5-フルオロウラシルの前駆体の両方としての二重の役割にあります。これにより、研究と治療の両方の用途において汎用性の高い化合物となっています .

生物活性

5-Fluoro-2'-deoxycytidine (FdCyd) is a nucleoside analog that has garnered attention for its potential as an antineoplastic agent. It is primarily known for its role in inhibiting DNA methylation and its cytotoxic effects on various cancer cell types. This article delves into the biological activity of FdCyd, exploring its mechanisms of action, pharmacokinetics, and clinical implications.

FdCyd exerts its biological activity through several mechanisms:

- Inhibition of Thymidylate Synthase : FdCyd is metabolized to 5-fluoro-2'-deoxyuridylate, which inhibits thymidylate synthase, a crucial enzyme in DNA synthesis. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), resulting in cytotoxicity in rapidly dividing cells .

- DNA Methyltransferase Inhibition : FdCyd has been shown to form covalent bonds with DNA methyltransferases (DNMTs), thereby inhibiting their activity. This action leads to the re-expression of genes that are typically silenced due to hypermethylation, making it a candidate for treating cancers characterized by abnormal methylation patterns .

- Pharmacokinetics and Metabolism : FdCyd is rapidly degraded by cytidine deaminase, which limits its effectiveness. Co-administration with tetrahydrouridine (THU), a cytidine deaminase inhibitor, has been shown to enhance the bioavailability and efficacy of FdCyd by prolonging its half-life in circulation .

In Vitro Studies

FdCyd has demonstrated significant anti-proliferative effects across various cancer cell lines:

- Pediatric Brain Tumors : In vitro studies indicated that FdCyd markedly reduced proliferation in pediatric brain tumor cells at nanomolar concentrations. However, despite promising in vitro results, systemic administration did not yield significant therapeutic responses in vivo .

- Solid Tumors : Preclinical studies have shown efficacy against solid tumors, but clinical responses have been variable. The combination therapy with THU showed partial responses in some patients but overall limited effectiveness due to rapid degradation of FdCyd .

Case Studies

A multicenter phase I study assessed the combination of FdCyd and THU in patients with advanced solid tumors:

- Patient Responses : Among 40 patients evaluated, one exhibited a partial response lasting approximately 15 months, while 20 patients maintained stable disease . These results highlight the potential but also the challenges associated with using FdCyd in clinical settings.

Pharmacokinetic Profiles

Research on the pharmacokinetics of FdCyd indicates:

- Administration Routes : Studies have explored both oral and intravenous routes for administering FdCyd, with findings suggesting that intravenous administration provides better control over plasma levels and reduces rapid degradation by cytidine deaminase .

- Biodistribution : Investigations into the biodistribution of radiolabeled FdCyd have provided insights into its uptake in tumors versus normal tissues, suggesting selective cytotoxicity towards malignancies due to higher levels of dCMP deaminase activity .

Data Summary

| Study Type | Findings | Notes |

|---|---|---|

| In Vitro Proliferation | Significant reduction in cell proliferation at nanomolar concentrations | Effective against pediatric brain tumors but limited in vivo response |

| Clinical Trials | Partial response in 1 out of 40 patients; stable disease in 20 others | Combination therapy with THU showed limited overall effectiveness |

| Pharmacokinetics | Enhanced bioavailability when co-administered with THU | IV administration preferred for better control over plasma levels |

特性

IUPAC Name |

4-amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYKCXHJJGMAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860075 | |

| Record name | 4-Amino-1-(2-deoxypentofuranosyl)-5-fluoropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10356-76-0 | |

| Record name | FCdR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。